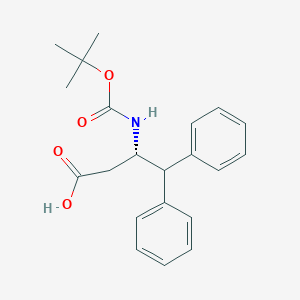

6-氯-8-(氯甲基)-4H-1,3-苯并二氧杂环己烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

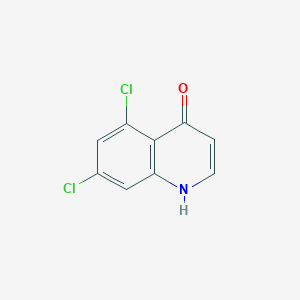

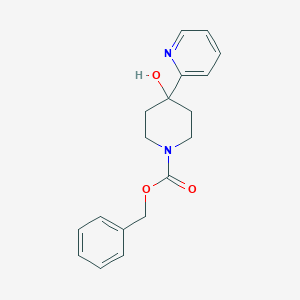

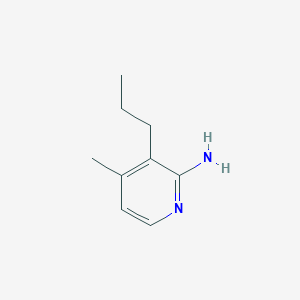

6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine is a compound that has garnered interest due to its distinctive structure and the potential for diverse chemical applications. The compound belongs to the larger family of benzodioxines, which are known for their varied biological and chemical properties.

Synthesis Analysis

The synthesis of related benzodioxine compounds often involves complex reactions, including the condensation of phenols with aldehydes in acidic conditions or through the employment of other synthetic strategies that introduce chloromethyl groups into the benzodioxine core. The specific methods for synthesizing 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine can be extrapolated from these general approaches, focusing on the selective introduction of chloro and chloromethyl groups at the appropriate positions on the benzodioxine scaffold.

Molecular Structure Analysis

X-ray crystallography studies reveal that compounds within this chemical family typically exhibit distinct conformational features. The heterocyclic benzodioxine ring can adopt envelope or boat conformations, influenced by the substitution pattern and the steric hindrance exerted by substituents such as chloro and chloromethyl groups. These structural nuances impact the compound's reactivity and interaction with other molecules.

Chemical Reactions and Properties

The chemical behavior of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine is influenced by its functional groups. The presence of chloro and chloromethyl groups can make it a precursor for further functionalization through nucleophilic substitution reactions. These reactions can be exploited to synthesize a wide range of derivatives, each possessing unique chemical and physical properties.

Physical Properties Analysis

While specific data on 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine is scarce, analogs with similar structural features display characteristics like moderate solubility in organic solvents, melting points that vary with the degree of substitution, and distinct spectroscopic signatures that facilitate their identification and analysis.

Chemical Properties Analysis

The chemical properties of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine are largely defined by the electron-withdrawing effects of the chloro and chloromethyl groups. These effects can influence the acidity of protons adjacent to the heterocycle, the electrophilicity of the carbon atoms bearing the chloro and chloromethyl groups, and the overall reactivity of the molecule in substitution reactions.

The insights into 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine and related compounds are based on the broader understanding of benzodioxine chemistry and structural analysis. Continued research in this area is likely to uncover more about the synthesis, properties, and potential applications of these intriguing compounds.

For more specific details and references on the synthesis, molecular structure, and properties of related compounds, the following sources provide a wealth of information:

- Irving, A., & Irving, H. (1987). Structure and conformation of 6,8-dinitro-2-trichloromethyl-4-dichloromethylene-1,3-benzdioxin. Journal of Crystallographic and Spectroscopic Research, 17(5), 505-514. Link to source.

- Irving, A., & Irving, H. (1987). Structure and conformation of the 6-carboxylic acid and the 6-methylsulfonate of 2,4-bis(trichloromethyl)-1,3-benzdioxin. Journal of Crystallographic and Spectroscopic Research, 17(2), 153-165. Link to source.

科学研究应用

合成协议和结构洞见

新化合物的合成和结构特性

- 对新化合物的合成和性质进行研究,包括那些源自氯乙醛和取代苯胺反应的化合物,突显了特定化学相互作用可能产生的产品的复杂性和多样性。这些方法可能与合成或修改类似于6-氯-8-(氯甲基)-4H-1,3-苯并二氧杂环己烷的化合物相关,为开发新材料或药物的潜在应用提供了洞见(Issac & Tierney, 1996)。

抗氧化能力和反应途径

- 抗氧化剂及其反应途径的研究,如涉及ABTS和过硫酸钾的反应,可能揭示类似于6-氯-8-(氯甲基)-4H-1,3-苯并二氧杂环己烷结构的化合物如何应用于抗氧化研究或作为药物配方中的潜在添加剂以增强氧化稳定性(Ilyasov et al., 2020)。

环境和生物学意义

新型抗菌剂的新兴支架

- 对苯并呋喃衍生物用于抗菌应用的探索突显了在开发新的治疗剂中结构多样性的重要性。具有复杂结构的化合物,包括类似于查询化学物的化合物,可以用于研究其抗菌效力,为抗击耐药微生物菌株开辟新途径(Hiremathad et al., 2015)。

毒理评估和环境影响

- 对除草剂的毒理评估,包括对其分子机制和对环境健康的影响的研究,可能为评估类似化合物的环境持久性和潜在危害提供框架。了解这些化合物的命运过程和生态风险对于制定有效的修复策略以及安全管理化学污染物至关重要(Zuanazzi et al., 2020)。

属性

IUPAC Name |

6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c10-3-6-1-8(11)2-7-4-12-5-13-9(6)7/h1-2H,3-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWSVLVKOXZHGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)Cl)CCl)OCO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380252 |

Source

|

| Record name | 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine | |

CAS RN |

175136-61-5 |

Source

|

| Record name | 6-Chloro-8-(chloromethyl)-4H-1,3-benzodioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole](/img/structure/B67244.png)

![1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B67263.png)